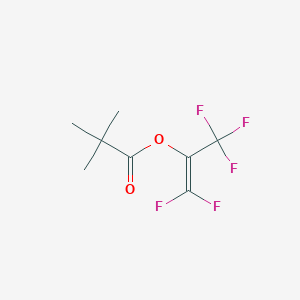

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

Description

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is a fluorinated ester compound characterized by a pentafluoropropenyl group attached to a neopentoyl (2,2-dimethylpropanoate) backbone. This underscores the need for further research to fill existing knowledge gaps.

Properties

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVGJDBCCPHABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382064 | |

| Record name | AG-H-57280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-40-1 | |

| Record name | AG-H-57280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate (CAS 62935-24-4) is a specialized chemical compound with unique properties due to its pentafluorinated structure. This article explores its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₉F₅O₂

- Synonyms : 2-(Pentafluoropropenyl)pivalate, 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate

This compound exhibits biological activity primarily through its role as a photoacid generator in various applications. Upon exposure to high-energy radiation, it generates sulfonic acids that can initiate polymerization processes crucial in photolithography and other chemical reactions .

Antimicrobial Properties

Research has indicated that pentafluoropropenyl compounds possess antimicrobial properties. A study demonstrated that derivatives of pentafluoropropene exhibited significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the pentafluorinated moiety .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, revealing a dose-dependent cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Study 1: Photolithography Applications

A notable application of this compound is in photolithography as a photoacid generator. In a study published in Advanced Materials, researchers utilized this compound in resist compositions for microfabrication. The results showed enhanced resolution and pattern fidelity compared to traditional photoacid generators .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of pentafluoropropenyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent in pharmaceutical formulations .

Toxicological Profile

The toxicological assessment of this compound indicates low acute toxicity levels; however, chronic exposure may pose risks due to its fluorinated nature. Safety data sheets recommend handling with care and using appropriate personal protective equipment (PPE) during use .

Scientific Research Applications

Synthetic Chemistry

Building Block for Fluorinated Compounds

Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate serves as a versatile building block in the synthesis of fluorinated organic compounds. Its structure allows for the introduction of fluorine atoms into complex molecules, enhancing their stability and reactivity. This property is particularly valuable in the development of new materials and pharmaceuticals.

Reactivity and Mechanisms

The compound undergoes various chemical reactions, including nucleophilic substitutions and polymerizations. Its reactivity is influenced by the presence of the pentafluorinated moiety, which can stabilize intermediates during reactions. This characteristic is essential for designing new synthetic pathways and optimizing reaction conditions.

Material Science

Fluorinated Polymers

this compound is utilized in the production of fluorinated polymers that exhibit exceptional thermal stability and chemical resistance. These polymers are used in applications ranging from coatings to high-performance materials in aerospace and automotive industries.

Photoacid Generators

In photolithography, this compound can function as a photoacid generator. Upon exposure to light, it releases acid, which catalyzes further reactions necessary for developing photoresists used in semiconductor manufacturing. The efficiency of this compound as a photoacid generator makes it a candidate for advanced lithographic processes.

Pharmaceutical Development

Drug Synthesis

The unique properties of this compound make it an attractive intermediate in the synthesis of pharmaceuticals. Its ability to introduce fluorine into drug candidates can enhance their biological activity and metabolic stability.

Case Studies

Several studies have explored the use of this compound in synthesizing fluorinated analogs of existing drugs. For instance, it has been employed in developing antiviral agents where fluorination improves efficacy against viral targets without significantly increasing toxicity.

Summary Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for fluorinated compounds | Enhanced stability and reactivity |

| Material Science | Production of fluorinated polymers | High thermal stability |

| Photoacid Generators | Used in photolithography for semiconductor manufacturing | Efficient acid release |

| Pharmaceutical Development | Intermediate for synthesizing fluorinated drugs | Improved biological activity |

Comparison with Similar Compounds

Comparison with Structurally Related Esters

While direct data on Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is absent in the provided sources, comparisons can be drawn with structurally analogous esters, such as 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (discussed in and ). Key comparative aspects include:

Structural and Functional Group Differences

- This compound: Features a pentafluoropropenyl group (C₃F₅) and an unsaturated propenyl backbone. The electron-withdrawing fluorine atoms likely enhance stability and alter reactivity.

- 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: Contains a chlorohydrin moiety (Cl and OH groups) on a saturated propyl chain. The presence of polar functional groups increases hydrophilicity and susceptibility to nucleophilic substitution.

Physicochemical Properties

- Boiling Point : The chlorinated compound has a reported boiling point of 70°C at 40 Pa . Fluorinated esters generally exhibit higher volatility due to fluorine's low polarizability but may have elevated boiling points if intermolecular forces (e.g., dipole interactions) are significant.

- Stability : Fluorine's electronegativity likely confers greater resistance to hydrolysis and thermal degradation compared to chlorine- or hydroxyl-substituted esters.

Data Table: Comparative Overview

Research Findings and Limitations

Key insights include:

- Ester Backbone Influence: The 2,2-dimethylpropanoate group enhances steric protection, improving stability in both compounds .

- Substituent Reactivity : Chlorohydrin esters undergo nucleophilic substitution or elimination, whereas fluorinated analogs may participate in radical or electrophilic reactions due to C-F bond strength.

Limitations: The absence of direct data on this compound necessitates extrapolation from structurally related compounds. Further experimental studies are required to validate inferred properties and explore applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.